

In-Depth Technical Guide: 5-Methylpyridazin-3-amine (CAS 144294-43-9)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methylpyridazin-3-amine

Cat. No.: B115811

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for **5-Methylpyridazin-3-amine** is limited. This guide compiles available data and presents methodologies based on established protocols for analogous compounds. Researchers should use this information as a starting point and validate it through their own experimentation.

Core Compound Information

5-Methylpyridazin-3-amine is a heterocyclic amine featuring a pyridazine core. The pyridazine ring system, a six-membered aromatic ring with two adjacent nitrogen atoms, is a recognized "privileged scaffold" in medicinal chemistry.^[1] Its derivatives are explored for a wide range of biological activities.^{[1][2]} This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors for therapeutic applications.^[3] The presence of a reactive amino group and a methyl group on the pyridazine ring allows for diverse chemical modifications to modulate its physicochemical properties and biological targets.

Physicochemical Properties

The key physicochemical properties of **5-Methylpyridazin-3-amine** are summarized below.

Property	Value	Reference(s)
CAS Number	144294-43-9	[3]
Molecular Formula	C ₅ H ₇ N ₃	[3]
Molecular Weight	109.13 g/mol	[3]
Melting Point	183-184 °C	[4]
Boiling Point	320.8±22.0 °C (Predicted)	[4]
Appearance	Solid	[3]
Storage Conditions	Room temperature	[4]

Synthesis and Characterization

While a specific, detailed synthesis protocol for **5-Methylpyridazin-3-amine** is not readily available in the cited literature, a plausible route can be extrapolated from standard methodologies for analogous pyridazine derivatives. A common approach involves the nucleophilic substitution of a halogenated pyridazine precursor.

Plausible Synthetic Protocol: Amination of a Chloropyridazine Precursor

This theoretical protocol is based on established methods for the amination of chloropyridazines.

Objective: To synthesize **5-Methylpyridazin-3-amine** from a suitable chloro-substituted methylpyridazine.

Materials:

- 3-Chloro-5-methylpyridazine
- Aqueous ammonia (28-30%) or another ammonia source
- 1,4-Dioxane or a similar high-boiling point solvent

- Pressure-rated reaction vessel
- Standard laboratory glassware for extraction and purification
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography

Procedure:

- In a pressure-rated reaction vessel, dissolve 3-Chloro-5-methylpyridazine (1.0 equivalent) in 1,4-dioxane.
- Add an excess of aqueous ammonia (e.g., 10-20 equivalents).
- Seal the vessel securely.
- Heat the reaction mixture to 120-150 °C for 12-24 hours. Reaction progress should be monitored by an appropriate method, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Once the reaction is complete, cool the vessel to room temperature.
- Transfer the mixture to a separatory funnel and dilute with water.
- Extract the aqueous layer multiple times with ethyl acetate.
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol) to yield

5-Methylpyridazin-3-amine.

Spectroscopic Characterization (Predicted)

No experimental spectra for **5-Methylpyridazin-3-amine** were found. The following tables outline the expected spectral characteristics based on the compound's structure and data from analogous pyridazines.

Table 2.1: Predicted ^1H NMR Spectral Data Solvent: DMSO-d₆

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.8	Doublet (or Singlet)	1H	H6 (Pyridazine ring)
~7.2	Doublet (or Singlet)	1H	H4 (Pyridazine ring)
~6.5	Broad Singlet	2H	-NH ₂

| ~2.4 | Singlet | 3H | -CH₃ |

Table 2.2: Predicted ^{13}C NMR Spectral Data Solvent: DMSO-d₆

Chemical Shift (δ , ppm)	Assignment
~160	C3 (C-NH ₂)
~148	C6
~135	C5 (C-CH ₃)
~120	C4

| ~20 | -CH₃ |

Table 2.3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3400-3200	Strong, Broad	N-H Stretch	-NH ₂
3100-3000	Medium	C-H Stretch (Aromatic)	Pyridazine Ring
2950-2850	Medium	C-H Stretch (Aliphatic)	-CH ₃
~1640	Strong	N-H Bend (Scissoring)	-NH ₂

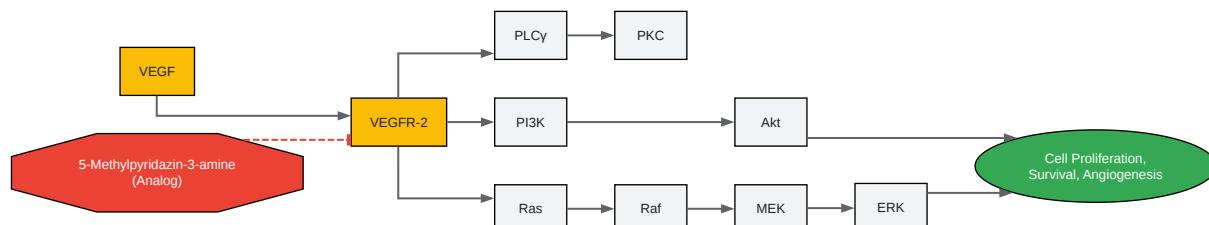
| 1600-1450 | Medium-Strong | C=C and C=N Stretch | Pyridazine Ring |

Table 2.4: Predicted Mass Spectrometry Data

m/z	Ion Type
109.06	[M] ⁺ (Exact Mass)

| 110.07 | [M+H]⁺ |

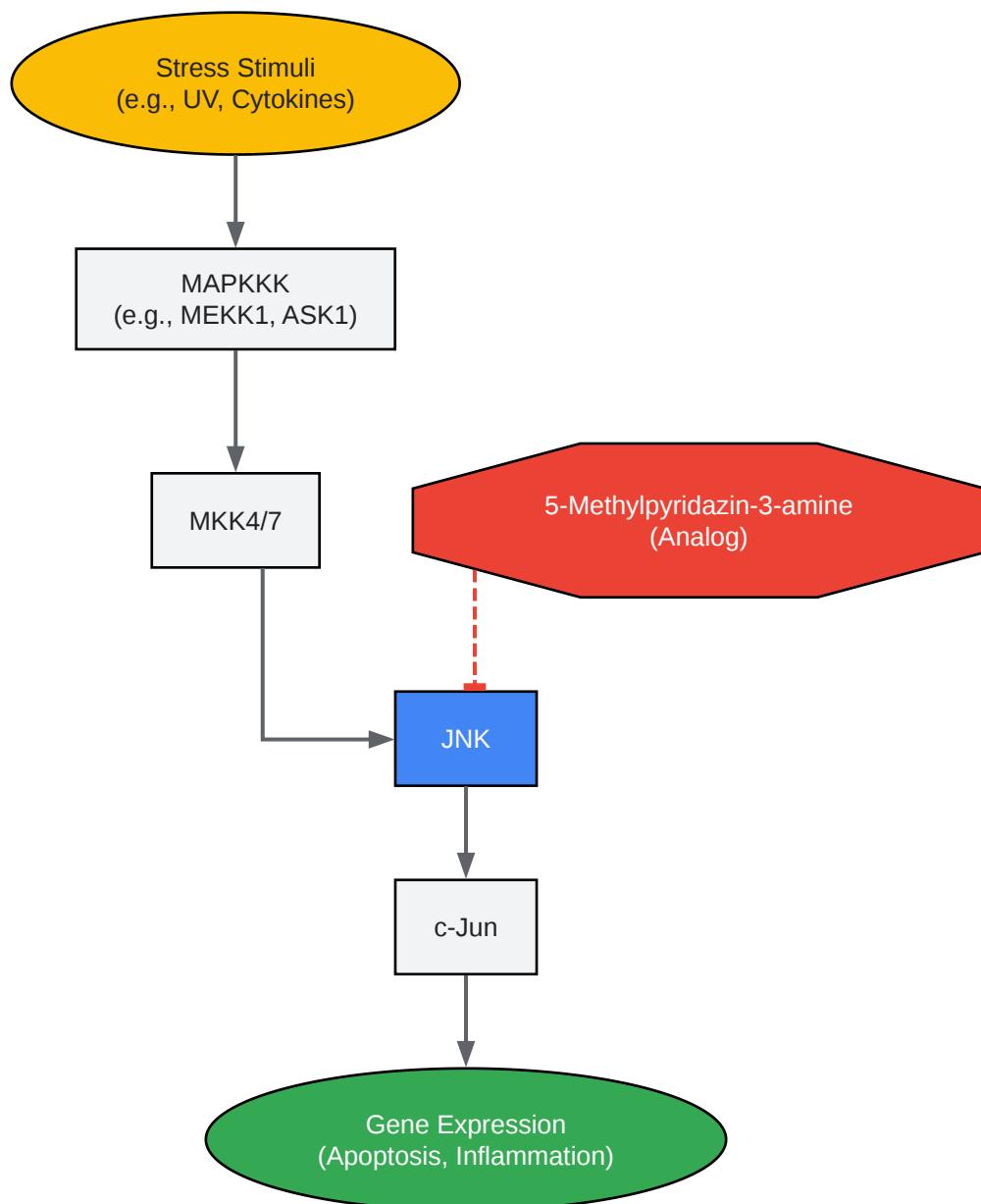
Biological Activity and Therapeutic Potential


While direct biological data for **5-Methylpyridazin-3-amine** is scarce, the broader class of pyridazin-3-amine analogs has demonstrated significant potential in drug discovery.^[1] These compounds are frequently investigated as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways implicated in diseases like cancer.^[5]

Potential Kinase Targets

Based on studies of analogous compounds, derivatives of **5-Methylpyridazin-3-amine** could potentially target key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.^[5] Two such pathways are highlighted below.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase essential for angiogenesis (the formation of new blood vessels), a process crucial for tumor


growth and metastasis. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. Pyridazin-3-amine analogs have been shown to target this pathway.^[5]

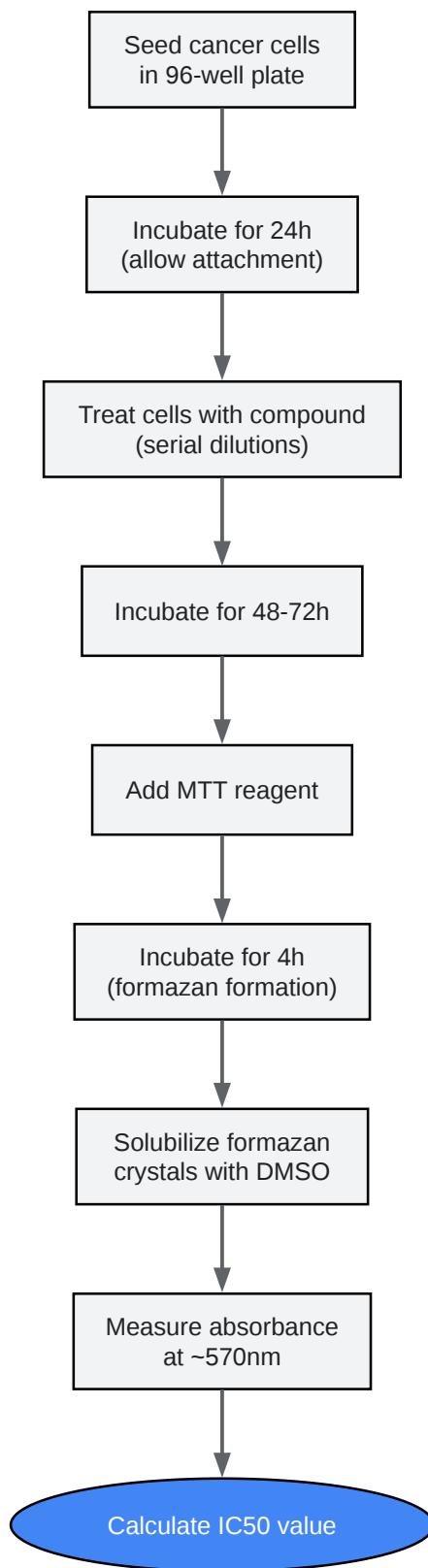
[Click to download full resolution via product page](#)

VEGFR-2 signaling and potential inhibition.

The c-Jun N-terminal kinase (JNK) pathway is a subset of the MAPK signaling cascade that responds to stress stimuli and regulates apoptosis, inflammation, and cell proliferation. Its dysregulation is associated with various diseases, including cancer and inflammatory conditions.

[Click to download full resolution via product page](#)

JNK signaling and potential inhibition.


Experimental Protocols for Biological Evaluation

The following are detailed, generalized protocols for assays commonly used to evaluate the biological activity of pyridazine-based compounds.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

[Click to download full resolution via product page](#)

Workflow for the MTT cell viability assay.

Materials:

- Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
- Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
- Phosphate-buffered saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well microplates
- Test compound (**5-Methylpyridazin-3-amine** or its derivatives) dissolved in DMSO

Procedure:

- Cell Seeding: Harvest and count cells. Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium.
- Attachment: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.
- Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 μ L of the medium containing the test compound. Include vehicle control (DMSO) and positive control (a known cytotoxic drug) wells.
- Incubation: Incubate the plates for 48 to 72 hours.
- MTT Addition: Add 20 μ L of MTT solution to each well and incubate for an additional 4 hours, allowing viable cells to metabolize MTT into purple formazan crystals.
- Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

- Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

In Vitro Kinase Inhibitory Assay (Generic)

This protocol describes a general method to measure the ability of a compound to inhibit the enzymatic activity of a specific kinase, such as VEGFR-2 or JNK1.

Materials:

- Recombinant human kinase (e.g., VEGFR-2, JNK1)
- Kinase buffer (composition varies, but typically contains HEPES, MgCl₂, DTT)
- ATP (Adenosine triphosphate)
- Specific kinase substrate (e.g., a biotinylated peptide)
- Test compound dissolved in DMSO
- Kinase activity detection kit (e.g., ADP-Glo™, HTRF®, or AlphaScreen®)
- White, opaque 384-well plates
- Luminometer or appropriate plate reader

Procedure:

- Compound Plating: Dispense serial dilutions of the test compound into the wells of a 384-well plate. Include appropriate controls (e.g., no inhibitor, no enzyme).
- Enzyme Addition: Add the diluted kinase enzyme to all wells except the "no enzyme" control.
- Reaction Initiation: Initiate the kinase reaction by adding a master mix of ATP and the specific substrate to all wells.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for 30-60 minutes.

- **Detection:** Stop the reaction and measure kinase activity using a detection kit. For example, with the ADP-Glo™ assay, the amount of ADP produced (proportional to kinase activity) is measured via a luciferase-based reaction that generates a luminescent signal.
- **Data Acquisition:** Read the plate using a luminometer. The signal is typically inversely proportional to kinase inhibition.
- **Analysis:** Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value from the dose-response curve.

Conclusion

5-Methylpyridazin-3-amine (CAS 144294-43-9) is a valuable heterocyclic building block for medicinal chemistry. While specific biological and comprehensive spectral data for this exact molecule are not widely published, its structural class—pyridazin-3-amines—is rich in biological activity, particularly as kinase inhibitors targeting key pathways in oncology. The protocols and data presented in this guide offer a foundational resource for researchers aiming to synthesize, characterize, and evaluate the therapeutic potential of this compound and its derivatives. Further investigation is warranted to fully elucidate its specific biological profile and mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 3-METHYLPYRIDAZINE(1632-76-4) 1H NMR [m.chemicalbook.com]
- 3. 5-methylpyridazin-3-amine [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [In-Depth Technical Guide: 5-Methylpyridazin-3-amine (CAS 144294-43-9)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b115811#5-methylpyridazin-3-amine-cas-number-144294-43-9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com